molecular formula C9H12N2O3 B14003020 4-Methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one CAS No. 18002-24-9

4-Methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

Cat. No.: B14003020
CAS No.: 18002-24-9
M. Wt: 196.20 g/mol
InChI Key: BRDWXTRXKRHTSJ-UHFFFAOYSA-N
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Description

4-Methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted pyrimidine with a tetrahydrofuran derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets. The methoxy and tetrahydrofuran groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can interact with nucleic acids and proteins, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
  • 4-Methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
  • 4-Ethoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

Uniqueness

4-Methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxy group and the tetrahydrofuran moiety provides distinct properties that can be leveraged in various applications.

Properties

CAS No.

18002-24-9

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

4-methoxy-1-(oxolan-2-yl)pyrimidin-2-one

InChI

InChI=1S/C9H12N2O3/c1-13-7-4-5-11(9(12)10-7)8-3-2-6-14-8/h4-5,8H,2-3,6H2,1H3

InChI Key

BRDWXTRXKRHTSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=O)N(C=C1)C2CCCO2

Origin of Product

United States

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